molecular formula C12H10O5 B13508624 2,3-Benzofurandicarboxylic acid, 3-ethyl ester CAS No. 129-92-0

2,3-Benzofurandicarboxylic acid, 3-ethyl ester

Cat. No.: B13508624
CAS No.: 129-92-0
M. Wt: 234.20 g/mol
InChI Key: UHGUAFXPEBPIIT-UHFFFAOYSA-N
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Description

2,3-Benzofurandicarboxylic acid, 3-ethyl ester is an organic compound with the molecular formula C₁₂H₁₀O₅ It is a derivative of benzofuran, featuring two carboxylic acid groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester typically involves the esterification of 2,3-benzofurandicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Benzofurandicarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: 2,3-Benzofurandicarboxylic acid.

    Oxidation: Products with additional oxygen-containing functional groups.

    Substitution: Benzofuran derivatives with different substituents.

Scientific Research Applications

2,3-Benzofurandicarboxylic acid, 3-ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester of benzoic acid with similar esterification properties.

    Methyl benzoate: Another ester of benzoic acid, differing by the alkyl group attached to the ester.

    Ethyl acetate: A simple ester used widely in organic synthesis and industrial applications.

Uniqueness

2,3-Benzofurandicarboxylic acid, 3-ethyl ester is unique due to its benzofuran core structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl benzoate or ethyl acetate. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

129-92-0

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

3-ethoxycarbonyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)9-7-5-3-4-6-8(7)17-10(9)11(13)14/h3-6H,2H2,1H3,(H,13,14)

InChI Key

UHGUAFXPEBPIIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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